molecular formula C13H18N6O4 B2532745 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetamide CAS No. 847409-48-7

2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetamide

Cat. No.: B2532745
CAS No.: 847409-48-7
M. Wt: 322.325
InChI Key: RUAFAXDTNCMDOI-UHFFFAOYSA-N
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Description

2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetamide is a complex organic compound that features a purine base structure with a morpholine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetamide typically involves a multi-step process. One common method starts with the preparation of the purine base, followed by the introduction of the morpholine group through a Mannich reaction. The reaction conditions often include the use of solvents such as ethanol and dimethylformamide (DMF), with the reaction mixture being warmed on a water bath maintained at around 60°C. The final product is usually purified through recrystallization from absolute ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs. The process may also involve continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetamide apart is its unique purine base structure combined with the morpholine substituent. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O4/c1-17-11-10(12(21)16-13(17)22)19(6-8(14)20)9(15-11)7-18-2-4-23-5-3-18/h2-7H2,1H3,(H2,14,20)(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAFAXDTNCMDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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